

Troubleshooting in vivo delivery and bioavailability of MSK-195

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Compound of Interest		
Compound Name:	MSK-195	
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Technical Support Center: MSK-195 (MSI-195)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **MSK-195**, a novel high-bioavailability oral formulation of S-adenosylmethionine (SAMe), also referred to as MSI-195.[1]

Frequently Asked Questions (FAQs)

Q1: What is **MSK-195** (MSI-195)?

A1: **MSK-195** (MSI-195) is a novel, patented, oral enteric-coated tablet formulation of S-adenosylmethionine (SAMe).[1] It is designed for enhanced bioavailability compared to other commercial SAMe supplements.[1] The active ingredient is S-adenosylmethionine Disulphate Tosylate, and the formulation includes an enteric coating (Eudragit L30D55) to protect the active compound from the acidic environment of the stomach.[1]

Q2: What is the primary mechanism of action of S-adenosylmethionine (SAMe)?

A2: S-adenosylmethionine is a crucial endogenous molecule that functions as the principal methyl group donor in numerous transmethylation reactions essential for the synthesis and regulation of proteins, nucleic acids, and neurotransmitters.[2][3][4] It is a key component in three major metabolic pathways: transmethylation, transsulfuration, and polyamine synthesis. [2][3][5]



Q3: What is the purpose of the enteric coating in the MSK-195 (MSI-195) formulation?

A3: The enteric coating is designed to be resistant to the acidic environment of the stomach. This prevents the premature degradation of S-adenosylmethionine, which is unstable at low pH. The coating dissolves in the more neutral pH of the small intestine, releasing the active ingredient for absorption.[1][6][7]

Q4: What is the reported bioavailability of MSK-195 (MSI-195)?

A4: Clinical studies have shown that the relative bioavailability of **MSK-195** (MSI-195) is approximately 2.8-fold higher than a standard commercial SAMe supplement based on the area under the curve (AUC) ratios.[1]

Q5: How does food intake affect the bioavailability of MSK-195 (MSI-195)?

A5: Food has a significant impact on the absorption of **MSK-195** (MSI-195). Administration with food delays the time to maximum plasma concentration (Tmax) from approximately 4.5 hours (fasted) to 13 hours (fed).[1] Furthermore, the total drug exposure (AUC) is reduced to about 55% of that observed under fasting conditions.[1]

Troubleshooting In Vivo Delivery and Bioavailability

This section addresses specific issues that may be encountered during in vivo experiments with MSK-195 (MSI-195).

Issue 1: High Variability in Pharmacokinetic Data (AUC, Cmax)

Potential Causes:

- Inconsistent Administration with Food: As noted, food significantly impacts absorption.[1] Variations in the feeding status of experimental animals will lead to high variability.
- Improper Dosing Technique: Incorrect oral gavage technique can lead to dosing errors or stress in the animals, affecting gastrointestinal transit time.[8][9]



- Formulation Integrity: Damage to the enteric coat before administration can lead to premature drug release and degradation in the stomach.
- Biological Variability: Individual differences in gastric emptying time, intestinal pH, and metabolic rates can contribute to variability.[10][11]
- Sample Handling and Processing: Inconsistencies in blood sample collection, processing, or storage can introduce variability in measured drug concentrations.[12]

Troubleshooting Steps:

- Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing, or that feeding schedules are strictly controlled.
- Refine Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.[8][9][13] Handle tablets carefully to avoid cracking the enteric coat.
- Verify Formulation Integrity: Visually inspect each tablet before administration to ensure the enteric coating is intact.
- Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual biological variability.
- Standardize Sample Handling: Follow a strict and consistent protocol for all blood sample collection, processing (e.g., centrifugation time and temperature), and storage.[12]

Issue 2: Lower than Expected Bioavailability

Potential Causes:

- Enteric Coat Failure: The enteric coating may dissolve too early or too late, leading to either degradation of the drug or incomplete release in the intestine.[14][15]
- First-Pass Metabolism: S-adenosylmethionine may be subject to significant metabolism in the liver before reaching systemic circulation.[7]



- Drug-Drug Interactions: Concomitant administration of other compounds could interfere with the absorption or metabolism of SAMe.
- Gastrointestinal pH Abnormalities: The pH of the gastrointestinal tract in the animal model may differ from that for which the enteric coating was designed.

Troubleshooting Steps:

- Evaluate Enteric Coating Performance In Vitro: Conduct dissolution testing under simulated gastric and intestinal pH conditions to confirm the coating's integrity and release profile.[6]
- Assess First-Pass Metabolism: In more advanced studies, consider using techniques to quantify hepatic first-pass metabolism.
- Review Concomitant Medications: Carefully review all other substances being administered to the animals to identify any potential interactions.
- Characterize GI Physiology of Animal Model: If possible, research or measure the typical gastrointestinal pH and transit times of the specific animal strain being used.

Issue 3: No Detectable Plasma Concentration of SAMe

Potential Causes:

- Complete Dosing Failure: The animal may not have received the dose (e.g., regurgitation).
- Severe Formulation Failure: A critical defect in the tablet formulation could prevent any drug release.
- Bioanalytical Method Issues: Problems with the assay used to measure SAMe in plasma, such as insufficient sensitivity or matrix effects.[12]

Troubleshooting Steps:

 Observe Animals Post-Dosing: Monitor animals for a period after administration to ensure the dose is retained.



- Test a Different Batch of the Formulation: If a formulation defect is suspected, try a different manufacturing lot.
- Validate Bioanalytical Method: Ensure the analytical method for quantifying SAMe in plasma
 is fully validated for sensitivity, accuracy, precision, and is free from matrix effects.[12] Run
 quality control samples with each batch of study samples.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of MSI-195 in

Healthy Human Subjects (Fasted State)

Dose	Cmax (ng/mL)	Tmax (h)	AUC0-24h (ng·h/mL)
400 mg	485.3 ± 284.1	4.5 ± 1.2	2446.8 ± 1205.1
800 mg	942.3 ± 463.5	4.8 ± 0.8	5123.9 ± 2108.6
1600 mg	1797.8 ± 815.7	5.0 ± 1.0	10123.5 ± 4567.8

Data adapted from a Phase 1 clinical study.[1]

Table 2: Food Effect on MSI-195 (800 mg dose)

Pharmacokinetics

Condition	Cmax (ng/mL)	Tmax (h)	AUC0-24h (ng·h/mL)
Fasted	942.3 ± 463.5	4.8 ± 0.8	5123.9 ± 2108.6
Fed	323.1 ± 156.4	13.0 ± 2.5	2818.1 ± 1345.7

Data adapted from a Phase 1 clinical study.[1]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Mice (Oral Gavage)

Troubleshooting & Optimization





This protocol provides a general framework. Specifics such as dose, blood sampling time points, and animal strain should be adapted to the experimental design.

1. Materials:

- MSK-195 (MSI-195) tablets
- Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
- Mortar and pestle
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[8][9]
- Syringes
- Animal scale
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

2. Procedure:

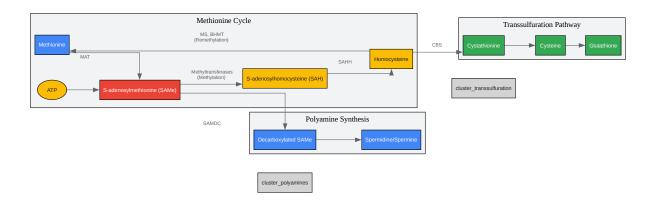
- Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
- Fasting: Fast animals overnight (e.g., 12 hours) before dosing, with free access to water.
- Dose Preparation:
 - Carefully crush the required number of MSK-195 (MSI-195) tablets into a fine powder using a mortar and pestle.
 - Suspend the powder in the vehicle to the desired final concentration. Ensure the suspension is homogenous before each administration.
- Dosing:
 - Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for mice).
 [9]



- Restrain the mouse firmly, ensuring the head and body are in a straight line.
- Gently insert the gavage needle into the esophagus and administer the suspension slowly.
 [8][16]
- Observe the animal for any signs of distress post-administration.
- · Blood Sampling:
 - Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
 - Collect blood into EDTA-coated tubes and immediately place on ice.
- Plasma Preparation:
 - Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
 - Transfer the plasma to clean tubes and store at -80°C until bioanalysis.
- 7. Bioanalysis:
- Quantify the concentration of S-adenosylmethionine in plasma samples using a validated bioanalytical method, such as HPLC-MS/MS.[1]

Visualizations Signaling Pathways



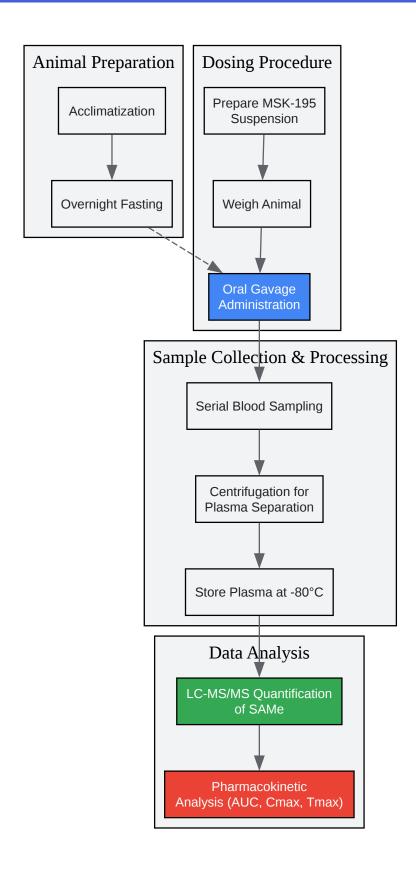


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Caption: Key metabolic pathways involving S-adenosylmethionine (SAMe).

Experimental Workflow





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Caption: Experimental workflow for an in vivo bioavailability study.



Troubleshooting Logic



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Caption: Logical flow for troubleshooting bioavailability issues.

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